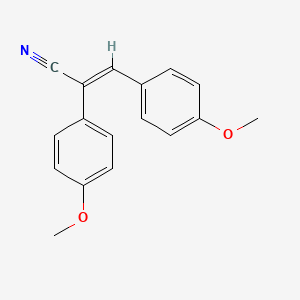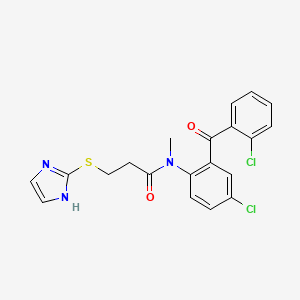
Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl-: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propanamide backbone, chlorobenzoyl and imidazolylthio substituents, and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl- typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Chlorobenzoyl Intermediate: This step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
Coupling with 4-Chloroaniline: The 2-chlorobenzoyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form N-(4-chloro-2-(2-chlorobenzoyl)phenyl)amide.
Introduction of the Imidazolylthio Group: The intermediate is further reacted with 2-mercaptoimidazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the imidazolylthio group.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide backbone, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its imidazolylthio group is particularly interesting for binding studies.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. The presence of the imidazolylthio group suggests possible antifungal or antimicrobial activity, while the chlorobenzoyl group may contribute to anti-inflammatory effects.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl- is likely to involve multiple molecular targets and pathways. The imidazolylthio group may interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzoyl group could modulate the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide, N-(4-chlorophenyl)-: Lacks the imidazolylthio group, making it less versatile in terms of chemical reactivity.
Propanamide, N-(2-chlorobenzoyl)-: Lacks the 4-chloro substituent, which may affect its biological activity.
Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-:
Uniqueness
The presence of both the imidazolylthio and chlorobenzoyl groups in Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl- makes it unique compared to similar compounds
Propiedades
Número CAS |
128433-39-6 |
|---|---|
Fórmula molecular |
C20H17Cl2N3O2S |
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(1H-imidazol-2-ylsulfanyl)-N-methylpropanamide |
InChI |
InChI=1S/C20H17Cl2N3O2S/c1-25(18(26)8-11-28-20-23-9-10-24-20)17-7-6-13(21)12-15(17)19(27)14-4-2-3-5-16(14)22/h2-7,9-10,12H,8,11H2,1H3,(H,23,24) |
Clave InChI |
KXATUSDLHPYZGL-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CCSC3=NC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



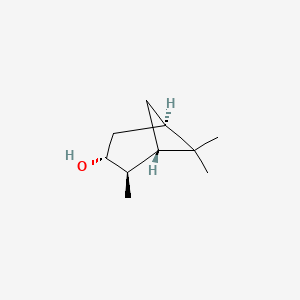

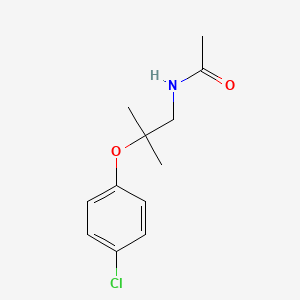
![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)
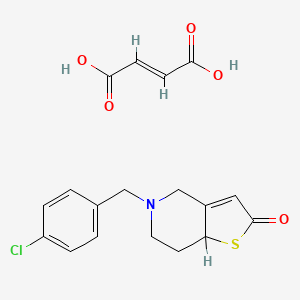
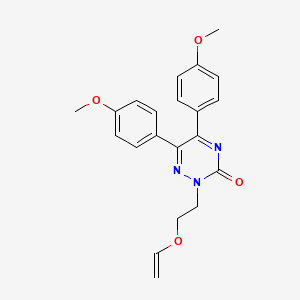


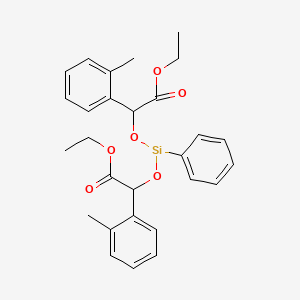
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12780227.png)


